D-threo-Dihydrosphingosine

Sphingosine Kinase Sphingosine-1-Phosphate Signal Transduction

Misidentification of dihydrosphingosine stereoisomers leads to contradictory experimental outcomes-generic 'dihydrosphingosine' may act as a substrate for SphK (pro-survival) rather than an inhibitor. D-threo-Dihydrosphingosine (CAS 6036-86-8) is the definitive non-natural stereoisomer that resolves this ambiguity. • Competitive SphK inhibitor: blocks S1P production, unlike the natural D-erythro substrate, enabling unambiguous dissection of sphingolipid signaling. • TNF-α pathway probe: selectively protects cells from TNF-α-induced cytotoxicity via (dihydro)ceramide synthase inhibition; erythro isomers are ineffective. • Metabolic tracing stability: resistant to catabolic turnover (20-66% degradation in erythro), ensuring persistent signal in N-acylation and complex sphingolipid biosynthesis studies. • Stereochemical purity ≥98%; stored at -20°C; shipped ambient. For research use only.

Molecular Formula C18H39NO2
Molecular Weight 301.5 g/mol
CAS No. 6036-86-8
Cat. No. B164526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-threo-Dihydrosphingosine
CAS6036-86-8
Synonyms2-aminooctadecane-1,3-diol
dihydrosphingosine
erythro-D-sphinganine
safingol
safingol hydrochloride
safingol, ((R*,S*)-(+-))-isomer
safingol, (R-(R*,R*))-isomer
safingol, (S-(R*,S*))-isomer
saginfol
SPC 100270
SPC-100270
sphinganine
threo-dihydrosphingosine
Molecular FormulaC18H39NO2
Molecular Weight301.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(C(CO)N)O
InChIInChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3/t17-,18-/m1/s1
InChIKeyOTKJDMGTUTTYMP-QZTJIDSGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:1 mgSolvent:nonePurity:98+%Physical solid

D-threo-Dihydrosphingosine Overview


D-threo-Dihydrosphingosine (CAS 6036-86-8), also referred to as D-threo-sphinganine (d18:0), is a synthetic, bioactive sphingolipid and a specific stereoisomer of the naturally occurring sphingoid base sphinganine . Characterized by its D-threo (2S,3S) configuration, this compound possesses a saturated C18 alkyl chain and serves as a non-natural analog for probing the stereospecificity of enzymes involved in sphingolipid metabolism and signaling . Unlike the natural D-erythro isomer, which acts as a substrate in biosynthetic pathways, D-threo-dihydrosphingosine is primarily utilized as a biochemical tool to investigate enzymatic inhibition and alternative metabolic routing, making it a critical reagent for studies where stereochemical purity is paramount .

S
Stereochemical-control study fit for sphingolipid enzyme specificity
I
Inhibitor tool compound for blocking S1P production
R
Reduced catabolic probe for metabolic tracing studies
D-threo (2S,3S) synthetic sphingolipid stereoisomer

Why D-threo-Dihydrosphingosine Is Irreplaceable


The biological activity of dihydrosphingosine is strictly governed by its stereochemistry; the four possible stereoisomers (D-erythro, L-erythro, D-threo, L-threo) exhibit profoundly divergent interactions with key metabolic enzymes and cellular targets [1]. Critically, while the natural D-erythro isomer functions as a substrate for sphingosine kinase (SphK) to produce the pro-survival signaling molecule sphingosine-1-phosphate (S1P), the threo isomers act as competitive inhibitors, thereby blocking this pathway and exerting opposite functional outcomes [2]. Substituting D-threo-dihydrosphingosine with its enantiomer, L-threo-dihydrosphingosine (Safingol), is also invalid; L-threo is a known PKC inhibitor with documented anticancer properties and a distinct metabolic fate . Therefore, the use of generic 'dihydrosphingosine' or an incorrect isomer would yield misleading or entirely contradictory experimental results, as detailed in the quantitative evidence below.

Risk 1
D-erythro (natural) isomer is a substrate for SphK, not an inhibitor; pathway output may invert.
Risk 2
L-threo isomer (Safingol) is a known PKC inhibitor with distinct anticancer model context; mechanism mismatch may occur.
Risk 3 Generic dihydrosphingosine lacks stereochemical attribution; enantiomer-attribution review is required before use.

D-threo-Dihydrosphingosine Quantitative Evidence


SphK Inhibition vs. Substrate Activity

The stereochemistry of dihydrosphingosine dictates its function at sphingosine kinase (SphK). A foundational study demonstrated that only the erythro isomers (including the natural D-erythro-dihydrosphingosine) act as substrates for SphK and are phosphorylated [1]. In stark contrast, both the D-threo and L-threo isomers fail as substrates and instead function as competitive inhibitors of the enzyme, blocking the production of sphingosine-1-phosphate (S1P) [1]. This functional inversion is a primary differentiator for experimental design.

SphK Inhibition vs. Substrate Activity
Head-to-head
Competitive inhibitor vs. D-erythro substrate
Supports S1P signaling block via stereospecific inhibition
In vitro enzyme assay context
Sphingosine Kinase Sphingosine-1-Phosphate Signal Transduction

TNF-α Cytotoxicity Protection by threo-DHS

In a direct comparative study, DL-threo-dihydrosphingosine (threo-DHS) provided significant protection against TNF-α-induced cell death in L929 cells, whereas under identical conditions, sphingosine and DL-erythro-dihydrosphingosine (erythro-DHS) had no protective effect [1]. This protective effect was attributed to the inhibition of de novo ceramide synthesis, specifically targeting (dihydro)ceramide synthase [1].

TNF-α Cytotoxicity Protection
Head-to-head
Unique protection vs. erythro-DHS/sphingosine
Supports de novo ceramide synthesis inhibition endpoint
L929 murine fibrosarcoma model context
Ceramide Synthase TNF-alpha Cytotoxicity

D-threo vs. D-erythro Catabolic Fate

While both D-threo and D-erythro isomers are utilized as biosynthetic precursors for complex sphingolipids, their catabolic processing differs markedly [1]. In studies with the natural D-erythro isomer, 20–66% of the sphingoid base is directed to catabolic cleavage [1]. In contrast, the nonnatural L-threo isomer (Safingol) undergoes significantly less catabolic cleavage, with the majority being N-acylated to form dihydroceramide and accumulate in cells [1]. This suggests D-threo-dihydrosphingosine, as a non-natural isomer, is likely to follow a similar, less degradative pathway compared to the natural D-erythro form.

D-threo vs. D-erythro Catabolic Fate
Class-level
Estimated >50% reduction in catabolic flux vs. D-erythro
Reported metabolic tracing context; data to verify
Inferred from L-threo isomer studies
Sphingolipid Metabolism Catabolic Pathway Ceramide Synthesis

Autophagy Induction in HCT116 Cells

D-threo-Dihydrosphingosine has been shown to induce autophagy in human colorectal carcinoma HCT116 cells at a specific concentration of 12 µM . While autophagy induction is a known activity of sphingoid bases, the concentration and stereospecificity for this effect in HCT116 cells provide a quantifiable benchmark for experimental use and quality control.

Autophagy Induction in HCT116 Cells
Supporting
Reported autophagy induction at 12 µM
Supports cell-model endpoint context
HCT116 colorectal carcinoma cell line
Autophagy Cancer Cell Biology Bioactivity

D-threo-Dihydrosphingosine Research Applications


SphK Inhibition in S1P Signaling

Ideal for studies where the objective is to inhibit the conversion of sphingosine to the pro-survival and pro-angiogenic mediator S1P. As demonstrated by its function as a competitive inhibitor of sphingosine kinase, unlike the natural substrate D-erythro-dihydrosphingosine, D-threo-dihydrosphingosine is the correct stereochemical tool to block this pathway and study downstream effects on cell proliferation and survival [3].

De Novo Ceramide Synthesis in TNF-α Signaling

This compound is specifically suited for research on the inflammatory signaling pathway of tumor necrosis factor-alpha (TNF-α). Direct comparative data show that only the threo isomer protects cells from TNF-α-induced cytotoxicity by inhibiting (dihydro)ceramide synthase, whereas the erythro isomer is ineffective [3]. This makes D-threo-dihydrosphingosine a critical reagent for dissecting the contribution of de novo ceramide synthesis to inflammatory cell death.

Metabolic Tracing of Non-Natural Sphingolipids

For metabolic labeling and tracing studies that require a stable precursor with reduced catabolic turnover, D-threo-dihydrosphingosine is a superior choice. Unlike the natural D-erythro isomer, which is substantially degraded (20-66%), the non-natural threo configuration is predominantly directed toward N-acylation and accumulation, providing a clearer and more persistent signal for tracking the biosynthesis of complex sphingolipids like dihydroceramide and dihydrosphingomyelin [3].

Application
Selection Property
Validation Focus
SphK Inhibition in S1P Signaling
Enantiomer-specific inhibition context
S1P production endpoint review
De Novo Ceramide Synthesis in TNF-α Signaling
Threo-specific cytotoxicity protection
Ceramide synthase pathway-response interpretation
Metabolic Tracing of Non-Natural Sphingolipids
Reduced catabolic turnover context
N-acylation and accumulation endpoint monitoring

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